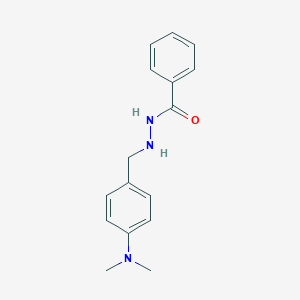
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(p-(dimethylamino)benzyl)hydrazide, also known as DMBH, is a chemical compound that has been widely used in scientific research. DMBH is a hydrazide derivative of benzoic acid, and it has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE involves the oxidation of the hydrazide group by ROS, which leads to the formation of a fluorescent product. The fluorescence intensity is proportional to the amount of ROS present, and the wavelength of the fluorescence emission can be tuned by changing the excitation wavelength. The mechanism of action of this compound has been extensively studied, and it has been found to be highly specific for ROS detection.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory effects and to protect against oxidative stress-induced damage. In addition, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE in lab experiments include its high sensitivity and specificity for ROS detection, its ease of use, and its low cost. However, there are also some limitations to using this compound. For example, this compound is sensitive to light and air, and it can degrade over time. In addition, this compound can interfere with other fluorescent probes, and it can be toxic to cells at high concentrations.
Orientations Futures
There are many potential future directions for research on BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE. One area of research could focus on developing new derivatives of this compound with improved sensitivity and specificity for ROS detection. Another area of research could focus on exploring the potential therapeutic applications of this compound, particularly in the treatment of cancer and neurodegenerative diseases. Finally, future research could also focus on developing new methods for the synthesis of this compound and other hydrazide derivatives of benzoic acid.
Méthodes De Synthèse
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE can be synthesized by the reaction of benzoic acid with p-(dimethylamino)benzaldehyde in the presence of hydrazine hydrate. The reaction is carried out in ethanol, and the product is obtained by recrystallization from ethanol. The yield of this compound is typically around 70%.
Applications De Recherche Scientifique
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has been found to be a highly sensitive and selective probe for the detection of ROS, and it has been used in various cell and animal models.
Propriétés
Numéro CAS |
100311-39-5 |
|---|---|
Formule moléculaire |
C16H19N3O |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide |
InChI |
InChI=1S/C16H19N3O/c1-19(2)15-10-8-13(9-11-15)12-17-18-16(20)14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H,18,20) |
Clé InChI |
USQXRGHVIIXWOG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2 |
Synonymes |
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



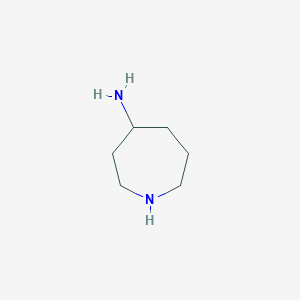


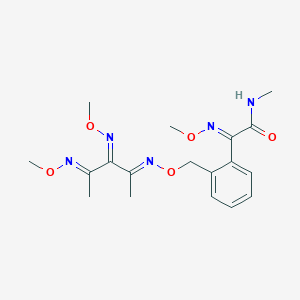
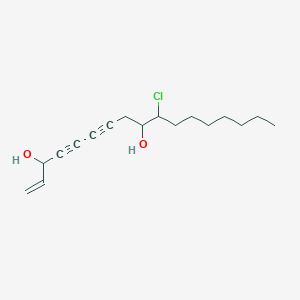
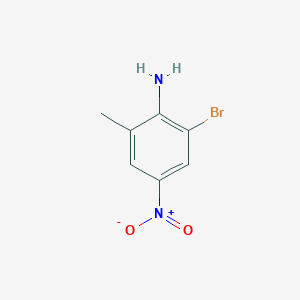
![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)

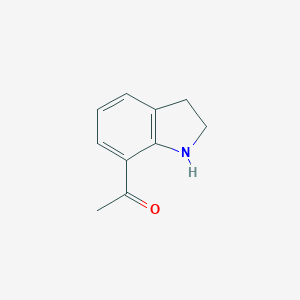
![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)